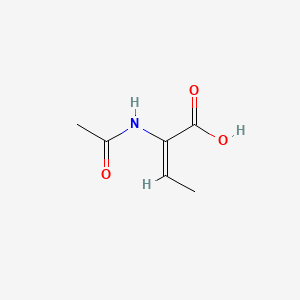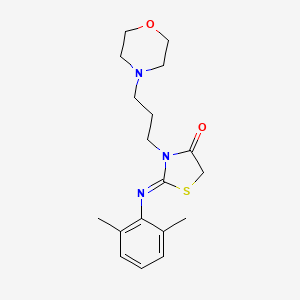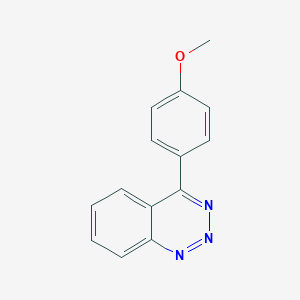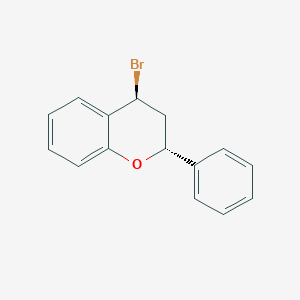
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral organic compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenyl-2H-chromene and bromine.
Bromination: The bromination of 2-phenyl-2H-chromene is carried out using bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
科学的研究の応用
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: shares similarities with other brominated benzopyran derivatives and chiral compounds with phenyl groups.
(2R,4R)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 4 position.
(2S,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 2 position.
Uniqueness
- The unique stereochemistry of this compound imparts distinct chemical reactivity and biological activity compared to its diastereomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
58253-89-7 |
|---|---|
分子式 |
C15H13BrO |
分子量 |
289.17 g/mol |
IUPAC名 |
(2R,4S)-4-bromo-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H13BrO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2/t13-,15+/m0/s1 |
InChIキー |
MYSKOYBSIXTZER-DZGCQCFKSA-N |
異性体SMILES |
C1[C@@H](OC2=CC=CC=C2[C@H]1Br)C3=CC=CC=C3 |
正規SMILES |
C1C(OC2=CC=CC=C2C1Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



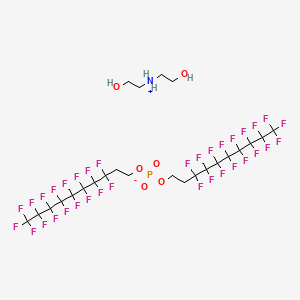
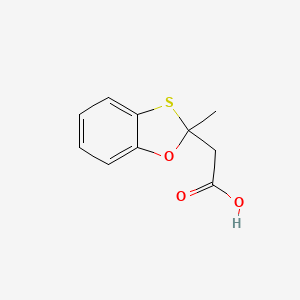
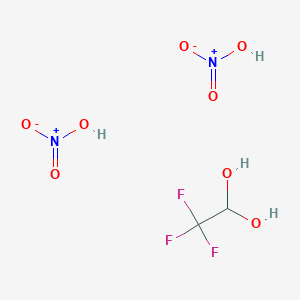
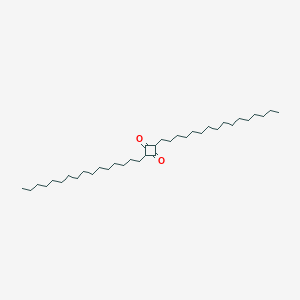
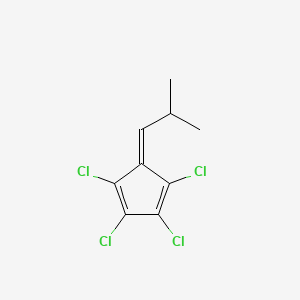
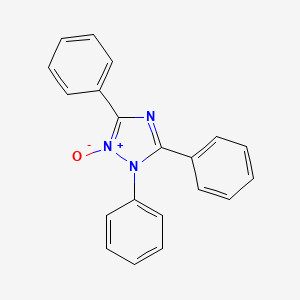
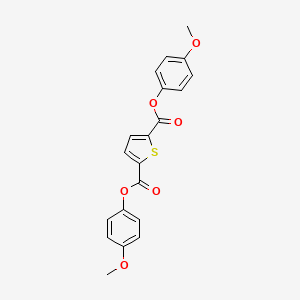

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
